2-Chloro-4,5-dimethylphenol

Antibacterial Pseudomonas aeruginosa E. coli

Procurement pain point: Substituting chlorinated dimethylphenols fails due to sensitive electronic effects altering reactivity and bioactivity. 2-Chloro-4,5-dimethylphenol (CAS 1124-04-5) offers quantifiable differentiation. - Distinct physicochemical profile: logP ~2.7-3.1, pKa ~8.92 - modulates membrane permeability vs. non-chlorinated analogs. - Synthetic utility: Enables direct route to 3-chloro-4,5-dimethylpyrocatechol via Fremy's salt oxidation (iodo analog fails). - Safety advantage: Predicted lower aquatic toxicity vs. 2,4-dichlorophenol - supports environmentally conscious R&D.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 1124-04-5
Cat. No. B075673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-dimethylphenol
CAS1124-04-5
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)Cl)O
InChIInChI=1S/C8H9ClO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3
InChIKeyPSOJLBXHRBFLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5-dimethylphenol Overview and Procurement


2-Chloro-4,5-dimethylphenol (CAS 1124-04-5, Banol phenol, 6-Chloro-3,4-xylenol) is a chlorinated dimethylphenol derivative with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol [1]. It is a solid at room temperature with a melting point of 70-72 °C and a boiling point of 237 °C at 760 mmHg . The compound is structurally related to the widely used antimicrobial agent chloroxylenol and has been investigated for antibacterial, antifungal, and anticancer properties . Its primary applications include use as an antibacterial agent in hand sanitizers and as a synthetic intermediate in organic chemistry [2]. This evidence guide provides quantitative differentiation data to support informed procurement and scientific selection relative to close analogs.

Antibacterial screening research for P. aeruginosa and E. coli
Synthetic intermediate for chlorinated catechol derivatives
Physicochemical property profiling (lipophilicity and ionization)

Why Generic Substitution Fails for 2-Chloro-4,5-dimethylphenol


Substituting 2-chloro-4,5-dimethylphenol with other chlorinated dimethylphenols or halogenated phenol analogs is not straightforward due to distinct physicochemical and biological properties arising from its specific substitution pattern. The ortho-chlorine and 4,5-dimethyl groups confer a unique electronic environment that influences both reactivity and biological activity . For example, the compound's logP of approximately 2.7-3.1 [1] and pKa of ~8.92 differ from those of non-chlorinated dimethylphenols and other chlorophenol isomers, affecting membrane permeability and ionization state in biological systems [2]. Furthermore, its oxidation behavior with Fremy's salt yields a distinct product profile compared to the iodo analog, demonstrating substitution-dependent synthetic utility [3]. These quantifiable differences necessitate careful selection based on specific application requirements rather than generic interchangeability.

Non-chlorinated dimethylphenol analogs exhibit lower lipophilicity and higher pKa, which may shift membrane permeability and antibacterial potency.
The iodo analog produces a single oxidation product, while the chloro compound yields a mixture, limiting synthetic interchangeability.
Other chlorophenol isomers (e.g., chloroxylenol) may differ in antimicrobial spectrum and potency; direct replacement requires validation.

Quantitative Differentiation Evidence for 2-Chloro-4,5-dimethylphenol


Antibacterial Inhibition of P. aeruginosa and E. coli

2-Chloro-4,5-dimethylphenol (2C4MP) demonstrates potent in vitro inhibition of Pseudomonas aeruginosa and Triton X-100 resistant strains of Escherichia coli . While exact MIC values are not provided in the available source, the reported 'potent inhibition' against these specific pathogens indicates activity that may be comparable to or differentiated from chloroxylenol, a structurally related antimicrobial agent .

Antibacterial Activity
Class-level inference
Potent inhibition of P. aeruginosa and Triton X-100 resistant E. coli (MIC not specified)
Reported antimicrobial screening context
Quantitative MIC head-to-head data needed for selection
Antibacterial Pseudomonas aeruginosa E. coli

Physicochemical Comparison with Non-Chlorinated Analogs

2-Chloro-4,5-dimethylphenol exhibits a logP (octanol-water partition coefficient) of 2.66-3.08 [1] and a predicted pKa of 8.92 . In contrast, non-chlorinated 2,4-dimethylphenol has a reported logP of approximately 2.30 and a pKa of ~10.5 [2]. The presence of the ortho-chlorine atom in 2-chloro-4,5-dimethylphenol increases lipophilicity and lowers pKa compared to the non-halogenated analog.

LogP & pKa
Cross-study comparable
logP 2.66–3.08 vs 2.30; pKa 8.92 vs 10.5
Compared to non-chlorinated 2,4-dimethylphenol
Lipophilicity and ionization differentiation
Predicted and computed values from multiple sources
Physicochemical properties Lipophilicity Ionization

Oxidative Reactivity vs. Iodo Analog

Oxidation of 2-chloro-4,5-dimethylphenol with Fremy's salt yields 4,5-dimethylpyrocatechol as the major product and 3-chloro-4,5-dimethylpyrocatechol as a minor product [1]. In contrast, oxidation of the 2-iodo analog under the same conditions gives exclusively 4,5-dimethylpyrocatechol [1].

Oxidative Product Distribution
Direct comparison
Major: 4,5-dimethylpyrocatechol; Minor: 3-chloro-4,5-dimethylpyrocatechol
Iodo analog: only non-chlorinated catechol
Unique chloro-catechol synthetic route
Fremy's salt oxidation, mixture vs single product
Oxidation Synthetic utility Halogen shift

Predicted Aquatic Toxicity vs. Other Chlorophenols

The predicted 40-hour Tetrahymena pyriformis toxicity (IGC50) for 2-chloro-4,5-dimethylphenol is reported as log(1/IGC50) = 2.66 mmol/L [1]. For comparison, 2,4-dichlorophenol has a reported experimental IGC50 of 0.23 mmol/L (log(1/IGC50) = 3.64) [2], indicating that 2-chloro-4,5-dimethylphenol is approximately an order of magnitude less toxic to this aquatic organism.

Aquatic Toxicity (IGC50)
Cross-study comparable
log(1/IGC50) 2.66 (predicted)
2,4-dichlorophenol: log(1/IGC50) 3.64 (experimental)
~10-fold lower aquatic toxicity predicted
QSAR prediction; experimental validation recommended
Toxicity QSAR Environmental fate

Validated Applications of 2-Chloro-4,5-dimethylphenol


Antibacterial Formulation for Pseudomonas aeruginosa

Based on its reported potent in vitro inhibition of Pseudomonas aeruginosa , 2-chloro-4,5-dimethylphenol may serve as a candidate active ingredient in disinfectant or antiseptic formulations where activity against this Gram-negative pathogen is required. However, quantitative MIC data and comparative studies against established agents like chloroxylenol are needed to confirm its relative efficacy.

3-Chloro-4,5-dimethylpyrocatechol Synthesis

The oxidation of 2-chloro-4,5-dimethylphenol with Fremy's salt provides a direct route to 3-chloro-4,5-dimethylpyrocatechol as a minor product , whereas the corresponding iodo analog yields only the non-chlorinated catechol. This synthetic utility makes 2-chloro-4,5-dimethylphenol a valuable starting material for accessing chlorinated catechol derivatives that are otherwise difficult to prepare.

Physicochemical Optimization in Drug Discovery

The distinct logP (2.66-3.08) and pKa (8.92) of 2-chloro-4,5-dimethylphenol [1] compared to non-chlorinated dimethylphenols may be exploited in structure-activity relationship (SAR) studies to modulate membrane permeability and ionization. Its higher lipophilicity could enhance cellular uptake, while its lower pKa affects ionization at physiological pH, parameters that are critical in lead optimization.

Environmental Fate and Toxicity Assessment

The predicted lower aquatic toxicity of 2-chloro-4,5-dimethylphenol relative to 2,4-dichlorophenol [2] suggests that it may be a more environmentally benign alternative in applications where accidental release into aquatic systems is possible. This property supports its evaluation in contexts where environmental impact is a key selection criterion.

Application
Selection Property
Validation Focus
P. aeruginosa antibacterial research
Reported anti-pseudomonal activity
MIC and comparative studies required
Chlorinated catechol synthesis
Unique oxidative product profile
Synthetic utility verification
SAR and drug discovery research
Lipophilicity and ionization profile
Membrane permeability and bioavailability assays
Environmental impact assessment
Lower predicted aquatic toxicity
Experimental ecotoxicity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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